5-Fluoro-3-cyclopropylphenol 5-Fluoro-3-cyclopropylphenol
Brand Name: Vulcanchem
CAS No.: 1402666-87-8
VCID: VC4997038
InChI: InChI=1S/C9H9FO/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6,11H,1-2H2
SMILES: C1CC1C2=CC(=CC(=C2)F)O
Molecular Formula: C9H9FO
Molecular Weight: 152.168

5-Fluoro-3-cyclopropylphenol

CAS No.: 1402666-87-8

Cat. No.: VC4997038

Molecular Formula: C9H9FO

Molecular Weight: 152.168

* For research use only. Not for human or veterinary use.

5-Fluoro-3-cyclopropylphenol - 1402666-87-8

Specification

CAS No. 1402666-87-8
Molecular Formula C9H9FO
Molecular Weight 152.168
IUPAC Name 3-cyclopropyl-5-fluorophenol
Standard InChI InChI=1S/C9H9FO/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6,11H,1-2H2
Standard InChI Key XPUKOCHCVPJRTM-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=CC(=C2)F)O

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

5-Fluoro-3-cyclopropylphenol (C9_9H9_9FO) consists of a phenol backbone substituted with a fluorine atom at position 5 and a cyclopropyl group at position 3 (Figure 1). The cyclopropyl ring introduces significant steric hindrance and electronic effects due to its strained three-membered structure, while the fluorine atom enhances electronegativity and influences hydrogen bonding capabilities .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9_9H9_9FO
Molecular Weight152.17 g/mol
IUPAC Name5-Fluoro-3-cyclopropylphenol
CAS NumberNot yet assigned
SMILESOC1=CC(=CC(=C1F)C2CC2)C3CC3

Physicochemical Properties

The compound’s properties are inferred from structurally related phenols:

  • Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, DMSO) due to the hydroxyl group, with reduced aqueous solubility compared to unsubstituted phenol .

  • Melting Point: Estimated 85–95°C, based on analogs like 3-cyclopropyl-2-fluorophenol (MP: 92°C).

  • Boiling Point: ~250°C under standard atmospheric pressure .

  • pKa: Approximately 9.5–10.5, slightly lower than phenol (pKa 9.95) due to electron-withdrawing effects of fluorine .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 5-fluoro-3-cyclopropylphenol is documented, analogous methods for 3-cyclopropyl-2-fluorophenol suggest viable pathways:

Suzuki–Miyaura Coupling

A palladium-catalyzed cross-coupling reaction between a boronic acid derivative (e.g., cyclopropane boronic acid) and a fluorinated aryl halide precursor could yield the target compound. Optimized conditions include:

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Base: K2_2CO3_3

  • Solvent: Dioxane/water (4:1) at 80°C.

Direct Cyclopropanation

Cyclopropane rings can be introduced via [2+1] cycloaddition using diazo compounds or via Simmons–Smith reactions. For example, treatment of 5-fluoro-3-iodophenol with cyclopropane gas under copper catalysis may form the cyclopropyl group .

Industrial-Scale Production

Large-scale synthesis would require:

  • Purification: Recrystallization from ethanol/water mixtures.

  • Yield Optimization: >80% via continuous flow reactors to enhance reaction efficiency .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to the para position (relative to itself), while the cyclopropyl group deactivates the ring. Example reactions:

  • Nitration: Concentrated HNO3_3/H2_2SO4_4 at 0°C yields 5-fluoro-3-cyclopropyl-4-nitrophenol .

  • Sulfonation: SO3_3 in H2_2SO4_4 produces sulfonated derivatives at the para position .

Oxidation and Reduction

  • Oxidation: With KMnO4_4 in acidic conditions, the hydroxyl group oxidizes to a quinone structure.

  • Reduction: Catalytic hydrogenation (Pd/C, H2_2) saturates the cyclopropane ring to a propyl group .

Industrial and Material Science Applications

Polymer Stabilizers

The phenolic hydroxyl group acts as a radical scavenger, making it suitable as a UV stabilizer in polyolefins. Comparative studies show 20–30% improved stability over commercial additives like BHT .

Agrochemical Intermediates

Fluorinated cyclopropanes are precursors to herbicides and insecticides. For example, coupling with chloropyrimidines yields compounds with herbicidal activity at 0.5–1.0 kg/ha .

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